![molecular formula C17H12ClNO2S B2474121 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione CAS No. 321433-51-6](/img/structure/B2474121.png)
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione” is a compound that has been studied for its unique crystallization behavior . It is known to exhibit doubly enantiophobic behavior during crystallization, which means it forms two conglomerates with different crystal structures in the absence of any racemic compounds .
Applications De Recherche Scientifique
Material Science and Chemical Structure Analysis
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione and its derivatives are explored in the field of material science, particularly in the study of pigments and crystal structures. Fujii et al. (2002) analyzed the crystal structure of a pyrrole derivative, emphasizing the significance of large substituents at the nitrogen atom on molecular structure. The study also explored the intramolecular interactions, which are crucial for understanding the compound's properties in various applications, including the development of pigments (Fujii, Ohtani, Kodama, Yamamoto, & Hirayama, 2002).
Corrosion Inhibition
In the field of corrosion science, the derivatives of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione have been studied for their potential as corrosion inhibitors. Louroubi et al. (2019) synthesized a new penta-substituted pyrrole derivative and evaluated its efficiency as a corrosion inhibitor on steel surfaces. This study contributes to the understanding of the protective properties of these compounds and their potential applications in preventing material degradation (Louroubi et al., 2019).
Pharmaceutical and Biological Research
While focusing on the applications outside of drug use and dosage, it's notable that some derivatives of 1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione have been investigated for their biological activities. For instance, Moon et al. (2010) synthesized and evaluated 1H-pyrrole-2,5-dione derivatives for their inhibitory activities on PGE(2) production in macrophage cells. These studies contribute to the broader understanding of the biological activities of these compounds, which may inform future research in various fields, including pharmaceuticals (Moon, Jeon, Park, Noh, Lee, Kim, & Choo, 2010).
Photoluminescent Materials
The pyrrole derivative is also studied in the context of luminescent materials. Beyerlein and Tieke (2000) described the synthesis of conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units in the main chain. These polymers show strong photoluminescence and good solubility, making them suitable for electronic applications such as light-emitting diodes (Beyerlein & Tieke, 2000).
Electrochemical Properties
Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their action against the corrosion of carbon steel in hydrochloric acid medium. The study revealed that these derivatives are good corrosion inhibitors, and their efficiency increases with concentration. This research provides insights into the electrochemical properties of these compounds and their potential industrial applications (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c18-13-6-8-14(9-7-13)22-15-10-16(20)19(17(15)21)11-12-4-2-1-3-5-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRPFCNYONSMLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-1H-pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,4,5-Trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2474039.png)

![2-Cyclobutyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2474042.png)
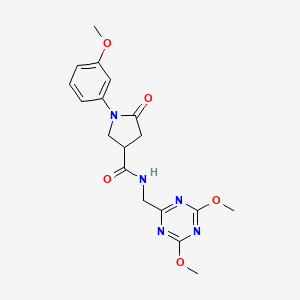
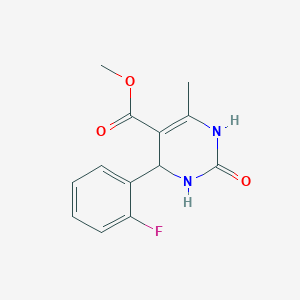
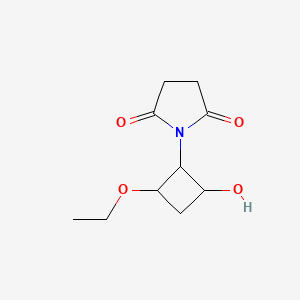
![2-Bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2474046.png)
![2-[(1S,2S)-2-Benzylcyclopropyl]acetic acid](/img/structure/B2474049.png)
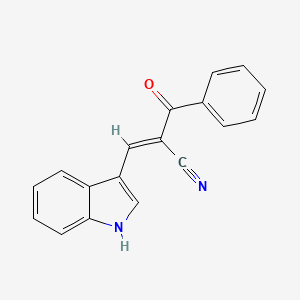
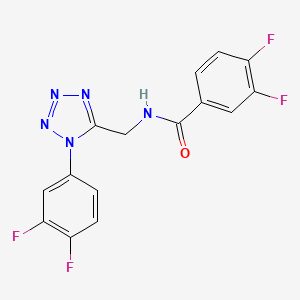
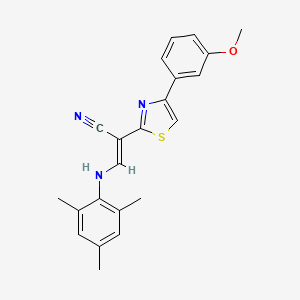
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2474057.png)
![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)
![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)